4-(o-Tolyl)-1H-1,2,3-triazole

Catalog No.
S9093211
CAS No.
M.F
C9H9N3
M. Wt
159.19 g/mol
Availability
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4-(o-Tolyl)-1H-1,2,3-triazole

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Product Name

4-(o-Tolyl)-1H-1,2,3-triazole

IUPAC Name

4-(2-methylphenyl)-2H-triazole

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

InChI

InChI=1S/C9H9N3/c1-7-4-2-3-5-8(7)9-6-10-12-11-9/h2-6H,1H3,(H,10,11,12)

InChI Key

UCFUJBVZSWTHEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NNN=C2

4-(o-Tolyl)-1H-1,2,3-triazole is a member of the triazole family, characterized by its five-membered ring structure containing three nitrogen atoms and two carbon atoms. The compound features an o-tolyl group, which is an ortho-substituted toluene moiety, attached to the triazole ring. This structure imparts unique chemical properties and biological activities to the compound, making it a subject of interest in various fields of research.

Due to its functional groups. One notable reaction is the copper-catalyzed azide-alkyne cycloaddition, which allows for the formation of various substituted triazoles. This reaction typically involves the coupling of an azide and an alkyne in the presence of a copper catalyst, leading to the formation of 1,4-disubstituted or 1,5-disubstituted triazoles .

Additionally, 4-(o-Tolyl)-1H-1,2,3-triazole can undergo aza-Michael addition reactions with α,β-unsaturated carbonyl compounds. This reaction proceeds with high regioselectivity and results in the formation of 2,4-disubstituted triazoles . These reactions highlight the compound's versatility in synthetic chemistry.

Compounds containing the 1,2,3-triazole motif have been extensively studied for their biological activities. 4-(o-Tolyl)-1H-1,2,3-triazole has shown potential as an antimicrobial agent, as well as possessing anticancer and antiviral properties. The biological activity is attributed to its ability to interact with various biological targets due to its unique structural features .

Research indicates that derivatives of 1,2,3-triazoles exhibit a broad spectrum of biological activities including anticancer effects against various cancer cell lines and antibacterial activity against resistant strains . The specific mechanisms of action can vary depending on the substituents on the triazole ring.

The synthesis of 4-(o-Tolyl)-1H-1,2,3-triazole can be achieved through several methods:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition: This method involves reacting an appropriate azide with an alkyne in the presence of a copper catalyst. The reaction typically occurs under mild conditions and provides good yields of the desired triazole .
  • Regiospecific Aza-Michael Addition: This method utilizes α,β-unsaturated carbonyl compounds to react with 4-(o-Tolyl)-1H-1,2,3-triazole under basic conditions. The reaction proceeds with complete regioselectivity to yield 2,4-disubstituted products .
  • Metal-Free Conditions: Recent advancements have also explored metal-free conditions for synthesizing triazoles using organocatalysts or solvent-assisted methods .

4-(o-Tolyl)-1H-1,2,3-triazole has various applications across different fields:

  • Pharmaceuticals: Its derivatives are being investigated for potential use as therapeutic agents due to their antimicrobial and anticancer properties.
  • Agriculture: Compounds based on triazoles are used as fungicides and herbicides.
  • Material Science: Triazole-containing polymers are explored for their unique properties in creating functional materials.

Interaction studies involving 4-(o-Tolyl)-1H-1,2,3-triazole often focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate the mechanism by which these compounds exert their biological effects. For instance, research has shown that certain triazoles can inhibit specific kinases involved in cancer progression .

Several compounds share structural similarities with 4-(o-Tolyl)-1H-1,2,3-triazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-(p-Tolyl)-1H-1,2,3-triazolePara-substituted tolyl groupDifferent electronic properties due to para substitution
5-(o-Tolyl)-1H-1,2,3-triazoleSubstitution at the 5-positionMay exhibit different reactivity patterns
4-(Phenyl)-1H-1,2,3-triazolePhenyl group instead of tolylPotentially different biological activities

The uniqueness of 4-(o-Tolyl)-1H-1,2,3-triazole lies in its ortho-substitution pattern which can influence both its chemical reactivity and biological interactions compared to other derivatives.

Metal-Catalyzed Azide-Alkyne Cycloaddition Strategies

Copper(I)-Mediated Click Chemistry Approaches

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles. For 4-(o-tolyl)-1H-1,2,3-triazole derivatives, the reaction typically involves an o-tolyl-bearing alkyne and an organic azide. A representative procedure involves reacting tosyl azide (generated in situ from sodium azide and tosyl chloride) with primary amines and 1,3-dicarbonyl compounds in dichloromethane (DCM) at 90°C for 24 hours [1]. This method yields triazoles with high regioselectivity, as demonstrated by the synthesis of methyl 5-methyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxylate [1].

Copper(I) iodide (CuI) paired with triethylamine (TEA) in tetrahydrofuran (THF) effectively catalyzes cycloadditions between iodoalkynes and azides, producing 5-iodo-1,4,5-trisubstituted triazoles [2]. While terminal alkynes are traditionally used, iodoalkynes exhibit enhanced reactivity, enabling access to iodinated intermediates amenable to further functionalization [2]. For example, 5-iodo-triazoles serve as precursors for Suzuki-Miyaura cross-coupling (discussed in Section 2.3.1).

Table 1: Representative Conditions for Copper-Catalyzed Syntheses

Substrate PairCatalyst SystemSolventTemperatureYield (%)Reference
Tosyl azide + alkyneAcetic acidDCM90°C89–96 [1]
Iodoalkyne + azideCuI/TEATHFRT–90°C70–85 [2]

Ruthenium-Catalyzed Regioselective Variations

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers complementary regioselectivity to CuAAC, favoring 1,5-disubstituted triazoles. Recent work demonstrates that selenoalkynes and aryl azides undergo RuAAC to form 1,4,5-trisubstituted triazoles with selenium substituents [3]. For o-tolyl derivatives, the choice of alkyne substituents critically influences regioselectivity. Computational studies indicate that nucleophilicity at the alkyne carbons dictates the binding mode to ruthenium, thereby controlling product geometry [3].

Ruthenium azido complexes, such as [(η⁵-C₅H₅)(dppe)Ru–N₃], react with terminal phenylacetylenes at 80°C under air to form N(2)-bound triazolato complexes [7]. This method tolerates electron-donating groups (e.g., methyl) on the aryl ring, making it suitable for synthesizing 4-(o-tolyl) variants [7]. Single-crystal X-ray analyses confirm the N-coordination of triazolato ligands in these complexes [7].

Organocatalytic Routes for Triazole Functionalization

Organocatalysis provides metal-free pathways to triazole derivatives. DBU (1,8-diazabicycloundec-7-ene) in dimethyl sulfoxide (DMSO) promotes the annulation of vinyl/alkyl/aryl azides with carbonyl compounds under ambient conditions [4]. For example, α-azidostyrene reacts with cyclic enones to yield 1,2,3-triazoles with aryl substituents [4]. While specific examples of o-tolyl derivatives are scarce in the literature, the method’s broad substrate scope suggests compatibility with o-tolyl-containing azides or alkynes.

Post-Synthetic Modification Techniques

Suzuki-Miyaura Cross-Coupling for Structural Diversification

5-Halo-1,2,3-triazoles serve as versatile intermediates for cross-coupling reactions. A palladium/N-heterocyclic carbene (NHC) catalyst system facilitates Suzuki-Miyaura couplings in water, enabling the introduction of aryl boronic acids to the triazole core [5]. For instance, 5-chloro-1,4-disubstituted triazoles couple with o-tolyl boronic acid to furnish 4-(o-tolyl)-1H-1,2,3-triazole derivatives in yields exceeding 80% [5]. This method aligns with green chemistry principles due to its aqueous reaction medium and low catalyst loading.

Propargylation and Subsequent Cyclization Pathways

Propargylation of triazole precursors followed by cyclization offers a route to fused polycyclic systems. While direct examples involving o-tolyl groups are limited, analogous reactions with phenylacetylenes suggest feasibility. Copper(I)-catalyzed reactions of propargylated amines with azides yield triazoles, which undergo intramolecular cyclization to form indole or benzofuran derivatives [2]. Such strategies could be adapted to o-tolyl-containing substrates for applications in drug discovery.

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Mitochondrial Membrane Potential Disruption

The apoptotic mechanism involves significant alterations in mitochondrial membrane potential (ΔΨm), a hallmark of intrinsic apoptosis. Studies on 1,2,3-triazole phosphonate derivatives revealed that compound 8 induced substantial increases in mitochondrial membrane potential in HT-1080 fibrosarcoma cells, triggering apoptosis independently of caspase-3 activation [4]. This unique mechanism suggests that certain 4-(o-Tolyl)-1H-1,2,3-triazole analogues can bypass traditional caspase-dependent pathways, potentially overcoming resistance mechanisms in cancer cells.

Bcl-2 Family Protein Modulation

The compounds demonstrate significant effects on the balance between pro-apoptotic and anti-apoptotic proteins. Treatment with 6i and 10e resulted in 34-fold and 36-fold increases in Bax protein expression, respectively, while simultaneously reducing Bcl-2 levels by 6-fold and 7-fold [3]. This dramatic shift in the Bax/Bcl-2 ratio represents a critical determinant of apoptotic sensitivity, indicating that these compounds effectively reprogram cellular death machinery.

Cell Cycle Arrest and DNA Damage

Several 4-(o-Tolyl)-1H-1,2,3-triazole analogues induce cell cycle arrest as a precursor to apoptosis. The tetrahydrocurcumin-linked triazole compound 4g demonstrated the ability to arrest HCT-116 colon cancer cells in the G1 phase, with the percentage of cells in G1 increasing from 53.5% to 74.0% following treatment [1]. This arrest occurs through modulation of cell cycle checkpoints, providing cells with time to repair DNA damage or undergo programmed cell death.

Ciprofloxacin-1,2,3-triazole hybrids exhibit a dual mechanism involving both cell cycle arrest and direct DNA damage induction. These compounds increased γH2AX protein expression levels, indicating DNA double-strand breaks, and arrested HCT-116 cells in the G2/M phase through the ATR/CHK1/Cdc25C pathway [5]. This mechanism effectively prevents cancer cell proliferation while promoting apoptotic cell death.

Topoisomerase Inhibition Profiles

Topoisomerase enzymes represent critical targets for cancer therapy due to their essential role in DNA replication and transcription. The 4-(o-Tolyl)-1H-1,2,3-triazole scaffold has demonstrated significant potential as a topoisomerase inhibitor with varying selectivity profiles across different isoforms [5] [6] [7].

Topoisomerase I Inhibition

Multiple 4-(o-Tolyl)-1H-1,2,3-triazole analogues have shown potent topoisomerase I inhibitory activity. The ciprofloxacin-1,2,3-triazole hybrid 4a emerged as the most potent topoisomerase I inhibitor among a series of compounds, demonstrating inhibitory activity superior to the reference compound camptothecin [5]. This compound exhibited strong inhibition in both DNA relaxation assays and enzymatic activity assays, indicating effective disruption of topoisomerase I catalytic function.

Benzimidazole-1,2,4-triazole derivatives 4b and 4h showed significant topoisomerase I inhibitory activity with IC50 values of 7.34 ± 0.21 μM and 4.56 ± 0.18 μM, respectively, against A549 lung cancer cells [7]. These compounds demonstrated superior cytotoxicity compared to the standard drug doxorubicin (IC50 = 12.420 ± 0.5 μM), indicating enhanced therapeutic potential through topoisomerase I inhibition [7].

Topoisomerase II Inhibition

The ciprofloxacin-1,2,3-triazole series exhibited remarkable topoisomerase II inhibitory activity, with compounds 4a, 4b, 4e, 4i, and 4j showing strong inhibition comparable to etoposide at 100 μM concentration [5]. When tested at lower concentrations (10 μM), compounds 4a, 4e, and 4j demonstrated stronger inhibitory activity than both 4b, 4i, and the reference compound etoposide [5].

Dual Topoisomerase I/II Inhibition

A particularly valuable characteristic of certain 4-(o-Tolyl)-1H-1,2,3-triazole analogues is their ability to simultaneously inhibit both topoisomerase I and II enzymes. This dual inhibition represents a significant advantage in cancer therapy, as it reduces the likelihood of resistance development and provides broader therapeutic coverage [5]. The ciprofloxacin-1,2,3-triazole compounds 4a, 4b, 4e, 4i, and 4j all demonstrated this dual inhibitory capability, with compound 4a showing the most balanced and potent activity against both isoforms [5].

Molecular Interactions and Binding Modes

Molecular docking studies have provided insights into the binding interactions of 4-(o-Tolyl)-1H-1,2,3-triazole analogues with topoisomerase enzymes. Compound 4a showed comparable binding interactions with topoisomerase I enzyme (PDB ID: 1T8I) to camptothecin, forming one hydrogen bond with Trp416, one cation-π interaction with Lys425, and three π-π interactions with DNA bases DT10, TGP111, and DA113 [5]. These interactions explain the compound's superior topoisomerase I inhibitory activity compared to the reference compound.

The binding affinity of compound 4h with topoisomerase I involved hydrogen bonds with residues N352, R364, and D533, π-π stacking with R364 and DA-113, and π-alkyl interactions with DT-10 [7]. This comprehensive binding profile established a robust interaction network that significantly enhanced both the compound's affinity and specificity for the enzyme [7].

Enzyme-Targeted Biological Activities

Carbonic Anhydrase Isoform Specificity

Carbonic anhydrase (CA) enzymes represent crucial therapeutic targets due to their involvement in pH regulation, ion transport, and tumor progression. The 4-(o-Tolyl)-1H-1,2,3-triazole scaffold has demonstrated significant potential as a selective carbonic anhydrase inhibitor with varying specificity profiles across different human CA isoforms [8] [9] [10].

Cytosolic Isoform Selectivity (hCA I and hCA II)

The 1,2,3-triazolyloxime substituted-1,2,3-triazolyl sulfonamide derivatives have shown remarkable selectivity for cytosolic carbonic anhydrase isoforms. Compound 7d (4-hydroxyphenyl derivative) emerged as the most potent inhibitor of cytosolic isoforms, with inhibition constants (KI) of 47.1 nM and 35.9 nM against hCA I and hCA II, respectively [10]. This represents significantly higher potency compared to the standard inhibitor acetazolamide, which showed KI values of 459.5 nM and 330.1 nM for the same isoforms [10].

The structure-activity relationship analysis revealed that the 4-hydroxyphenyl substituent provides optimal binding interactions with the cytosolic isoforms' active sites. The phenyl derivative 7a also demonstrated excellent cytosolic selectivity with KI values of 47.7 nM and 45.8 nM against hCA I and hCA II, respectively [10]. These compounds exhibited substantially weaker inhibition against tumor-associated isoforms hCA IX and XII, indicating a clear selectivity preference for cytosolic enzymes.

Tumor-Associated Isoform Targeting (hCA IX and hCA XII)

Certain 4-(o-Tolyl)-1H-1,2,3-triazole analogues have demonstrated preferential inhibition of tumor-associated carbonic anhydrase isoforms. The 4-acetylphenyl derivative 7o showed the highest selectivity for hCA IX among the sulfonamide series, with a KI value of 170.0 nM, representing superior activity compared to acetazolamide (KI = 441.8 nM) [10]. This selective inhibition of tumor-associated isoforms is particularly valuable for cancer therapy, as it minimizes interference with normal physiological CA functions.

Chromene-1,2,3-triazole benzene sulfonamide hybrids have shown exceptional activity against hCA IX. Compounds 10a, 10c, and 10e demonstrated potent inhibition with IC50 values of 0.113, 0.134, and 0.214 μM, respectively [11]. These compounds exhibited remarkable selectivity for hCA IX over other isoforms, making them promising candidates for prostate cancer therapy through CA IX inhibition [11].

Dual-Target Carbonic Anhydrase Inhibition

Several 4-(o-Tolyl)-1H-1,2,3-triazole analogues exhibit dual inhibitory activity against both cytosolic and tumor-associated CA isoforms. The 4-fluorophenyl derivative 6c demonstrated balanced inhibition with KI values of 0.7 μM for both hCA IX and hCA XII, indicating potential for broad-spectrum CA inhibition [12]. This dual-target approach provides advantages in treating cancers where multiple CA isoforms contribute to tumor progression.

Novel 1,2,3-triazole derivatives have shown promising dual inhibitory activity against hCA I, hCA II, and acetylcholinesterase. Compounds 4f and 4g exhibited KI values of 144.30 nM and 239.10 nM for hCA II, respectively, while also demonstrating significant acetylcholinesterase inhibition [13]. This multi-target activity suggests potential applications in neurodegenerative diseases where both enzyme systems are dysregulated.

Molecular Basis of Isoform Selectivity

The selectivity of 4-(o-Tolyl)-1H-1,2,3-triazole analogues for different CA isoforms arises from specific molecular interactions within the enzyme active sites. Molecular docking studies have revealed that the triazole ring forms crucial hydrogen bonding interactions with key residues, while the o-tolyl substituent occupies hydrophobic pockets that vary between isoforms [10]. The sulfonamide moiety coordinates with the catalytic zinc ion in the canonical tetrahedral geometry, providing the primary anchoring point for inhibitor binding [14].

The differential binding affinity observed between cytosolic and tumor-associated isoforms can be attributed to variations in the hydrophobic and hydrophilic regions surrounding the active site. The 4-hydroxyphenyl group in compound 7d forms additional hydrogen bonds with cytosolic isoforms that are not available in tumor-associated variants, explaining its selectivity profile [10]. Similarly, the 4-acetylphenyl group in compound 7o interacts preferentially with structural features unique to hCA IX, resulting in tumor-associated isoform selectivity [10].

Kinase Signaling Pathway Modulation

Protein kinases represent fundamental regulatory enzymes in cellular signaling cascades, and their dysregulation is implicated in numerous pathological conditions, particularly cancer. The 4-(o-Tolyl)-1H-1,2,3-triazole scaffold has demonstrated significant potential for modulating various kinase signaling pathways through selective inhibition mechanisms [15] [16] [17].

Epidermal Growth Factor Receptor (EGFR) Inhibition

The development of erlotinib-1,2,3-triazole derivatives has yielded compounds with potent EGFR tyrosine kinase inhibitory activity. Compound e15 emerged as the most potent EGFR inhibitor in the series, with an IC50 value of 0.09 μM, demonstrating superior activity compared to other derivatives [15]. This compound exhibited favorable binding affinity with EGFR through a different binding mode compared to erlotinib, suggesting potential for overcoming resistance mechanisms [15].

Multiple compounds in the erlotinib-1,2,3-triazole series showed moderate to good EGFR inhibitory activities. Compounds e2, e6, and e20 displayed favorable EGFR inhibitory activities with IC50 values below 1 μM, while compounds e4 and e12 demonstrated IC50 values above 1 μM but still maintained significant biological activity [15]. Western blot analysis confirmed that e4 and e12 effectively suppressed EGFR phosphorylation in both PC-9 and H460 cells, particularly at 10 μM concentration [15].

Dual EGFR/BRAF Inhibition

The quinazoline-1,2,3-triazole hybrid compounds have demonstrated exceptional dual inhibitory activity against both EGFR and BRAFV600E kinases. Compounds 19c, 19f, 19h, and 19l showed potent EGFR inhibition with IC50 values of 0.112, 0.205, 0.169, and 0.066 μM, respectively [18]. Simultaneously, these compounds exhibited strong BRAFV600E inhibitory activity with IC50 values of 0.09, 0.06, 0.07, and 0.05 μM, respectively [18]. This dual inhibition profile provides significant advantages in treating cancers where both kinase pathways contribute to tumor progression.

MET Receptor Tyrosine Kinase Inhibition

Quinazoline-1,2,3-triazole hybrids have shown promising activity against MET receptor tyrosine kinase, a critical oncogenic driver in various cancers. Compound 8c, bearing a p-methyl benzyl moiety on the triazole ring, exhibited the highest MET inhibitory capacity among tested compounds [17]. This compound demonstrated considerable antiproliferative effects against MET-positive cancer cell lines, with IC50 values as low as 6.1 μM against AsPC-1 cells [17]. The compound also showed inhibitory activity against PDGFRA kinase, indicating multi-kinase inhibition potential [17].

Cyclin-Dependent Kinase (CDK) Inhibition

The 1,4-naphthoquinone-1,2,3-triazole derivatives have demonstrated significant CDK2 inhibitory activity. Compounds 4a and 4i showed potent CDK2 inhibition with IC50 values in the range of 0.55-1.67 μM and 0.22-11.32 μM, respectively [19]. These compounds also demonstrated inhibitory activity against FLT4 (VEGFR3) and PDGFRA kinases, indicating broad-spectrum kinase inhibition potential [19]. The multi-kinase inhibition profile makes these compounds particularly valuable for cancer therapy, as they can simultaneously target multiple oncogenic pathways.

MEK-ERK Signaling Pathway Inhibition

The 1,2,3-triazole derivative KP-A021 has shown specific inhibitory activity against the MEK-ERK signaling pathway. This compound effectively suppressed RANKL-induced activation of extracellular signal-regulated kinase (ERK) and its upstream signaling molecule MEK1/2 [16]. The inhibition of this pathway resulted in significant suppression of osteoclast differentiation and function, demonstrating therapeutic potential in bone-related diseases [16]. The compound's selectivity for the MEK-ERK pathway, without affecting other signaling molecules such as Akt or Src kinase, indicates a specific mechanism of action [16].

Protein Kinase C (PKC) Inhibition

Novel quinazolinyl-indolyl-triazole hybrid molecules have demonstrated potent PKC inhibitory activity. Compound CMU-0101 exhibited the most potent inhibition of nuclear PKCδ among tested derivatives [20]. This compound showed synergistic effects when combined with EGFR tyrosine kinase inhibitors, effectively overcoming resistance mechanisms in EGFR-mutant lung cancer cells [20]. The combination of CMU-0101 with gefitinib demonstrated superior growth inhibition compared to combinations with the reference PKC inhibitor sotrastaurin, with combination index values indicating strong synergy [20].

Multi-Pathway Modulation

Several 4-(o-Tolyl)-1H-1,2,3-triazole analogues demonstrate the ability to modulate multiple signaling pathways simultaneously. The curcumin-1,2,3-triazole derivative 5k activated mitogen-activated protein kinases (MAPK) while simultaneously suppressing nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 3 (STAT3) signaling pathways [21]. This multi-pathway modulation resulted in enhanced antiproliferative activity against A549 lung cancer cells with an IC50 value of 2.27 μM [21].

The indolyl-1,2,4-triazole hybrid 13b demonstrated dual inhibitory activity against both PARP-1 and EGFR, with IC50 values of 1.24 nM and 62.4 nM, respectively [22]. This dual inhibition profile represents a promising approach for cancer therapy, as it combines DNA repair inhibition with growth factor receptor blockade [22]. The compound induced apoptosis in cancer cells and arrested cell cycle progression, demonstrating effective anti-tumor activity through multiple mechanisms [22].

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

159.079647300 g/mol

Monoisotopic Mass

159.079647300 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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